Cas no 1805331-09-2 (Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate)

Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C9H9ClF2N2O2/c1-16-7(15)3-5-8(13)4(9(11)12)2-6(10)14-5/h2,9H,3,13H2,1H3
- InChI Key: ANVASFHYXWWHDB-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=C(C(CC(=O)OC)=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- XLogP3: 1.6
- Topological Polar Surface Area: 65.2
Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029070566-1g |
Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate |
1805331-09-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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4. Book reviews
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate
Recent Advances in the Synthesis and Applications of Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate (CAS: 1805331-09-2)
Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate (CAS: 1805331-09-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel fungicides and herbicides, owing to its unique structural features that enable potent activity against a wide range of pathogens. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential future directions.
In a recent study published in the Journal of Agricultural and Food Chemistry, researchers explored the optimization of the synthetic pathway for Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate. The study demonstrated that a modified Suzuki-Miyaura coupling reaction could significantly improve the yield and purity of the compound, making it more viable for large-scale production. The authors also highlighted the compound's role as a precursor for the synthesis of next-generation fungicides, which exhibit enhanced efficacy against resistant strains of fungal pathogens.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate was utilized as a building block for the design of novel kinase inhibitors. The study revealed that derivatives of this compound exhibited promising activity against specific kinase targets involved in cancer progression. Molecular docking studies further supported the potential of these derivatives as lead compounds for anticancer drug development.
Beyond its applications in agrochemicals and pharmaceuticals, Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate has also been investigated for its environmental impact. A recent environmental toxicology study assessed the biodegradability and ecotoxicity of this compound and its derivatives. The findings indicated that while the compound itself exhibits moderate persistence in the environment, certain derivatives can be designed to minimize ecological risks without compromising their biological activity.
Looking ahead, ongoing research is focused on expanding the utility of Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate in other areas, such as materials science and catalysis. Preliminary studies suggest that its unique pyridine core could serve as a ligand in catalytic systems, opening new avenues for sustainable chemical processes. Additionally, collaborations between academic and industrial researchers are expected to accelerate the translation of these findings into practical applications.
In conclusion, Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-acetate (CAS: 1805331-09-2) continues to be a compound of significant interest in multiple scientific disciplines. Its versatility as a synthetic intermediate, combined with its potential in agrochemical, pharmaceutical, and environmental applications, underscores the importance of continued research in this area. Future studies will likely focus on further optimizing its synthesis, exploring new derivatives, and assessing its broader implications in both industrial and environmental contexts.
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